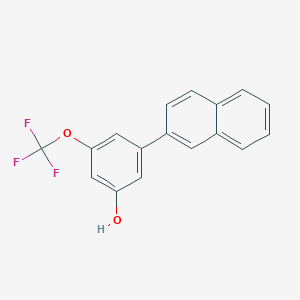
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% (5-TFMFP) is a fluorinated phenol compound that has been studied for its potential applications in scientific research. 5-TFMFP is a highly fluorinated substance that has been found to have unique properties that make it an attractive option for a variety of laboratory experiments.
Wirkmechanismus
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to act as an inhibitor of enzymes and cell growth by binding to the active sites of the target proteins or enzymes. By binding to the active sites, it prevents the proteins or enzymes from carrying out their normal functions. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to be able to penetrate cell membranes more effectively than other compounds due to its highly fluorinated nature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been observed to have an inhibitory effect on enzymes and cell growth, as well as an ability to penetrate cell membranes more effectively than other compounds. Additionally, it has been observed to have an anti-inflammatory effect in certain animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has several advantages that make it an attractive option for laboratory experiments. It is highly stable and has a long shelf life, making it easy to store and use for long periods of time. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for experiments.
However, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% also has several limitations that must be taken into consideration when using it for laboratory experiments. It is a highly fluorinated compound, which can be toxic if not handled properly. Additionally, it is not as well-studied as other compounds, so its effects on organisms may be unknown.
Zukünftige Richtungen
There are several potential future directions for 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% research. One potential direction is to further study its effects on enzymes and cell growth, as well as its ability to penetrate cell membranes. Additionally, further research could be done on its potential applications in drug delivery, as well as its potential anti-inflammatory effects. Finally, further research could be done on its potential toxicity and its effects on organisms.
Synthesemethoden
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a variety of methods. The most common approach is the reaction of 2,4,6-trifluorotoluene with 3-trifluoromethylphenol in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide. This reaction is typically carried out at temperatures ranging from 100 to 150°C, and the reaction time can range from several hours to several days, depending on the desired yield.
Wissenschaftliche Forschungsanwendungen
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of enzymes, such as phosphatases, proteases, and kinases, and has been found to be especially effective against protein kinases. It has also been used as an inhibitor of certain types of cell growth, such as cancer cell growth, and as an inhibitor of gene expression. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in drug delivery, as it has been found to be able to penetrate cell membranes more effectively than other compounds.
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O/c14-8-4-10(15)12(11(16)5-8)6-1-7(13(17,18)19)3-9(20)2-6/h1-5,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLNGNGEMLUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686648 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-36-6 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




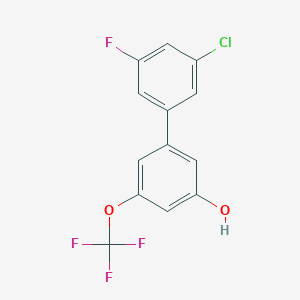


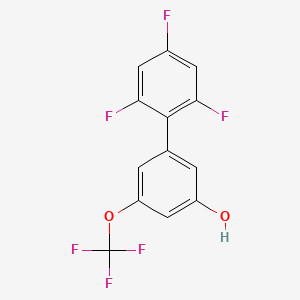
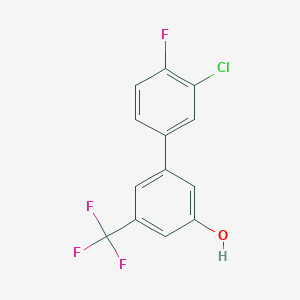

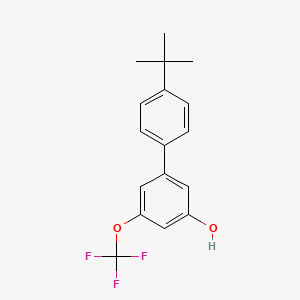
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
